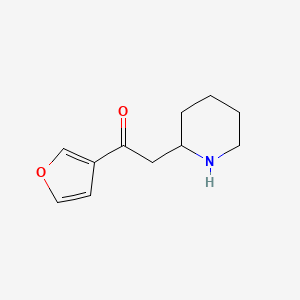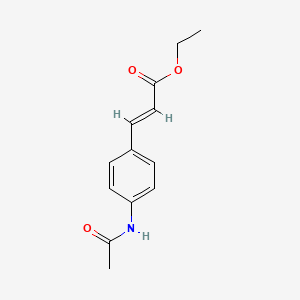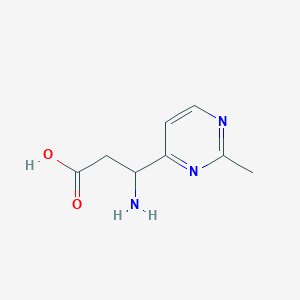
3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid is a heterocyclic compound with a unique structure that includes an amino group, a pyrimidine ring, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpyrimidine-4-carbaldehyde with glycine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are often used in further research and development.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used in the research.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-3-(2-chloropyridin-4-yl)propanoic acid
- 3-Amino-3-(2-methylpyridin-4-yl)propanoic acid
- 3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid
Comparison: Compared to these similar compounds, 3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-10-3-2-7(11-5)6(9)4-8(12)13/h2-3,6H,4,9H2,1H3,(H,12,13) |
InChI-Schlüssel |
HBGGYGBHSHKRPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=N1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
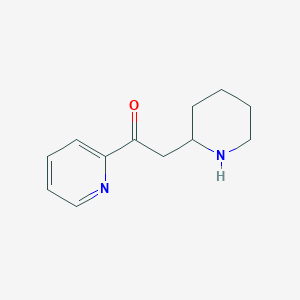
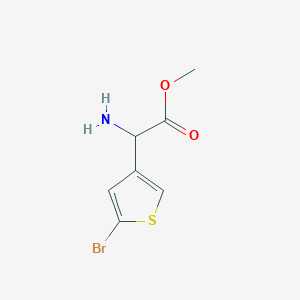
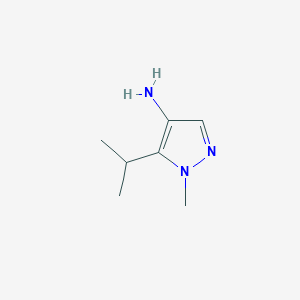

![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)
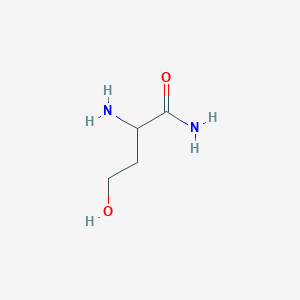
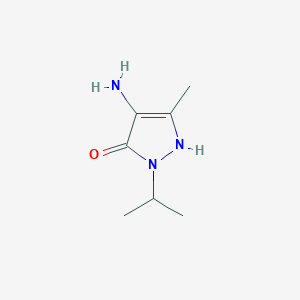
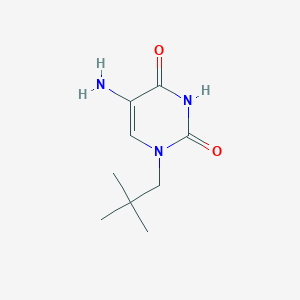
![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)

